molecular formula C18H20ClNO5S2 B7833513 (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833513
M. Wt: 429.9 g/mol
InChI Key: KXHGIKJETABOBE-ROUUACIJSA-N
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Description

The compound “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multiple steps, including the formation of the thienyl and benzylamine moieties, followed by their coupling. Common reagents used in these reactions may include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methoxybenzyl)amine
  • **(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methoxybenzyl)amine
  • **(3S,4R)-4-[(4-fluorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methoxybenzyl)amine

Uniqueness

The uniqueness of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” lies in its specific combination of functional groups and stereochemistry. This can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S2/c1-25-15-6-2-13(3-7-15)10-20-17-11-26(21,22)12-18(17)27(23,24)16-8-4-14(19)5-9-16/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHGIKJETABOBE-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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